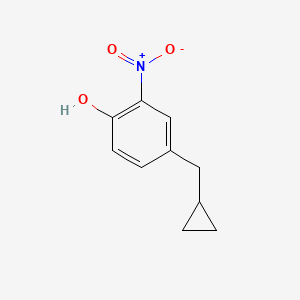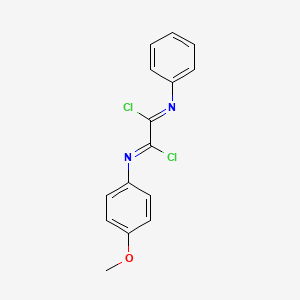
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a phenylethanebis(imidoyl) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with ethyl chloroacetate under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidoyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloride sites, where nucleophiles like amines or thiols replace the chloride atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z,2Z)-N~1~-(4-Hydroxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: Similar structure but with a hydroxy group instead of a methoxy group.
(1Z,2Z)-N~1~-(4-Methylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
653591-79-8 |
|---|---|
Molekularformel |
C15H12Cl2N2O |
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
N'-(4-methoxyphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C15H12Cl2N2O/c1-20-13-9-7-12(8-10-13)19-15(17)14(16)18-11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
VCMSJDJDSPAOBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
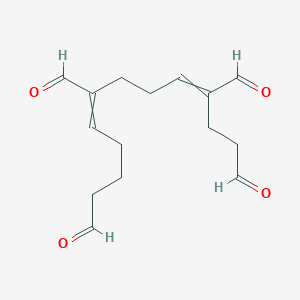
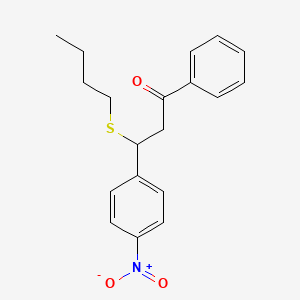
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
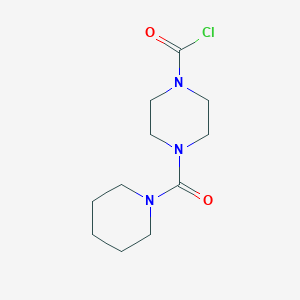
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
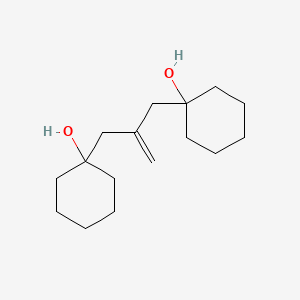
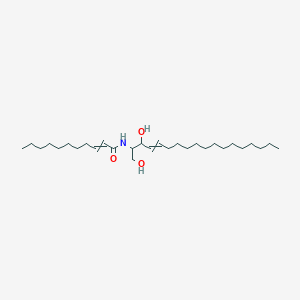
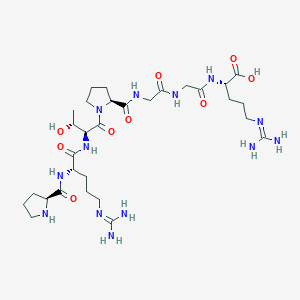
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
